molecular formula C10H15NO3 B7794134 2-(2,6-Dimethoxyphenoxy)ethanamine

2-(2,6-Dimethoxyphenoxy)ethanamine

Cat. No.: B7794134
M. Wt: 197.23 g/mol
InChI Key: BDOKKFIYLQAJOF-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenoxy)ethanamine is a chemical compound characterized by its molecular structure, which includes a 2,6-dimethoxyphenyl group attached to an ethanamine moiety

Scientific Research Applications

2-(2,6-Dimethoxyphenoxy)ethanamine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecules.

  • Biology: The compound serves as a precursor for the synthesis of biologically active molecules.

  • Industry: It is used in the production of various chemical products, including polymers and resins.

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethoxyphenoxy)ethanamine typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide followed by amination. The reaction conditions include the use of a strong base, such as sodium hydroxide, and a suitable solvent, like ethanol, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dimethoxyphenoxy)ethanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the ethanamine moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as halides and amines are used, with reaction conditions varying based on the specific reagent.

Major Products Formed:

  • Oxidation: 2-(2,6-Dimethoxyphenoxy)ethanol and 2-(2,6-Dimethoxyphenoxy)ethanoic acid.

  • Reduction: this compound derivatives.

  • Substitution: Various substituted ethanamines.

Mechanism of Action

The mechanism by which 2-(2,6-Dimethoxyphenoxy)ethanamine exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 2-(2,6-Dimethoxyphenoxy)ethanol

  • 2-(2,6-Dimethoxyphenoxy)ethanoic acid

  • 2-(2,6-Dimethoxyphenoxy)-1-phenylethanol

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Properties

IUPAC Name

2-(2,6-dimethoxyphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOKKFIYLQAJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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